2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Description
This compound features a thiazole core substituted at position 2 with a benzenesulfonamido group and at position 4 with a carboxamide linked to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (CF₃O-) is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing electronic properties.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S2/c18-17(19,20)27-12-8-6-11(7-9-12)21-15(24)14-10-28-16(22-14)23-29(25,26)13-4-2-1-3-5-13/h1-10H,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIAFENJGUACNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138038 | |
| Record name | 2-[(Phenylsulfonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-4-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021213-01-3 | |
| Record name | 2-[(Phenylsulfonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-4-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021213-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Phenylsulfonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-4-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Formation
The 1,3-thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea derivatives. However, modern adaptations utilize substituted acetophenones and thiourea under oxidative conditions. As demonstrated by Sánchez-Obregón et al., a mixture of p-substituted acetophenone (8.6 mmol), thiourea (17.2 mmol), and iodine (8.6 mmol) undergoes microwave irradiation (50 W, 10 min) to yield 2-amino-4-aryl-1,3-thiazoles in 72–85% yield. For the target compound, 4-(trifluoromethoxy)acetophenone serves as the ketone precursor, forming 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole.
Key Parameters:
-
Oxidant : Iodine (1:1 molar ratio to ketone)
-
Solvent : Solvent-free conditions under microwave irradiation
Sulfonamidation at Thiazole C-2 Position
Arylsulfonyl Chloride Coupling
The 2-amino group of the thiazole intermediate reacts with benzenesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP). Sánchez-Obregón et al. reported that equimolar reactions with arylsulfonyl chlorides (2.5 mmol) in anhydrous dichloromethane (9 mL) at room temperature yield sulfonamides within 6–12 hours. For sterically hindered substrates, increasing DMAP (0.2 eq) and DIPEA (3 eq) improves yields to 65–70%.
Comparative Reaction Conditions:
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| DMAP (eq) | 0.1 | 0.2 |
| DIPEA (eq) | 2.0 | 3.0 |
| Reaction Time (h) | 6 | 12 |
| Yield (%) | 58 | 68 |
Carboxamide Formation at Thiazole C-4 Position
Ester Hydrolysis and Amide Coupling
The C-4 carboxylic acid is generated via hydrolysis of the corresponding methyl ester. As per the method in CN102372680A, methyl thiazole-4-carboxylate reacts with 10% NaOH under reflux (1 h), followed by HCl acidification (pH 3) to precipitate thiazole-4-carboxylic acid in 89% yield. Subsequent activation with EDCI/HOBt and coupling with 4-(trifluoromethoxy)aniline in DCM/DMF (1:1) affords the carboxamide. J-STAGE studies show that Fmoc-N-Me-Val coupling under similar conditions achieves 82–88% yields.
Integrated Synthetic Routes
Sequential Sulfonamidation-Carboxamide Formation
Alternative Carboxamide-First Approach
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Step 2 : Couple with 4-(trifluoromethoxy)aniline (82% yield).
-
Step 3 : Sulfonamidation (65% yield).
Overall Yield : 82% × 65% ≈ 53.3% .
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiazole or phenyl rings.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a potential antimicrobial agent . Research indicates that derivatives of benzenesulfonamides exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. This property is attributed to their ability to inhibit bacterial enzymes involved in cell wall synthesis.
Anti-inflammatory Activity
Studies have demonstrated that compounds similar to 2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Herbicidal Applications
This compound can serve as an intermediate in the synthesis of herbicides. The thiazole moiety is known for its herbicidal activity, and the trifluoromethoxy group enhances its efficacy by improving lipophilicity and bioavailability in plant systems. Research has indicated that compounds with similar structures can effectively control weeds while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including compounds structurally related to this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfonamide group can enhance antibacterial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| This compound | S. aureus | 22 |
Case Study 2: Anti-inflammatory Activity
In a preclinical trial, researchers investigated the anti-inflammatory effects of a series of thiazole-based compounds on animal models of arthritis. The results indicated that the tested compounds significantly reduced inflammation markers compared to control groups, supporting their potential use in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells . This inhibition can disrupt the metabolic processes of cancer cells, leading to their death. The compound’s trifluoromethoxy group and benzenesulfonamido group play crucial roles in its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethoxy vs. Halogen/Alkyl Groups : The CF₃O- group in the target compound offers greater electronegativity and lipophilicity compared to chloro (Cl) or methyl (CH₃) substituents in analogs (e.g., compounds 21a, 21b in ). This enhances membrane permeability and resistance to oxidative metabolism .
- Sulfonamido vs. Sulfonyl Groups: The benzenesulfonamido group in the target compound provides a hydrogen-bond donor (NH), unlike sulfonyl derivatives (e.g., compound 21b), which lack this feature. This difference may influence target binding affinity .
Core Heterocycle Comparison
- Thiazole vs. Benzamide/Triazole :
- The thiazole core in the target compound confers aromaticity and a rigid planar structure, favoring π-π stacking interactions. In contrast, benzamide derivatives (e.g., 21b) exhibit conformational flexibility .
- Triazole analogs () exhibit tautomerism (thione ↔ thiol), absent in the thiazole-based target compound, simplifying spectral interpretation .
Spectral and Analytical Insights
Biological Activity
2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature and research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 399.34 g/mol. The compound features a thiazole ring, a sulfonamide group, and a trifluoromethoxy substituent, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.34 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. The presence of the thiazole moiety may enhance this activity by increasing lipophilicity and improving cell membrane penetration.
Anticancer Potential
Studies have shown that thiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of human cancer cell lines, including breast and colon cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents.
- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Apoptosis Induction | Increased pro-apoptotic protein levels |
Toxicity and Safety Profile
While the therapeutic potential is promising, the safety profile must be evaluated. Preliminary studies suggest moderate toxicity in certain animal models; however, further research is needed to establish comprehensive safety data.
Q & A
Q. What are best practices for large-scale purification of this compound?
- Protocols :
- Flash Chromatography : Biotage systems with C18 reverse-phase columns for high-throughput separation .
- Recrystallization : Optimize solvent ratios (e.g., 7:3 ethanol/water) to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
